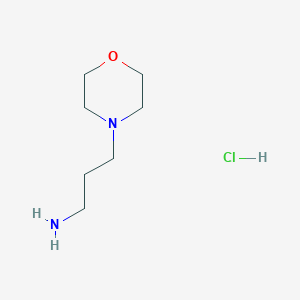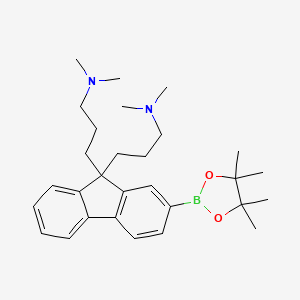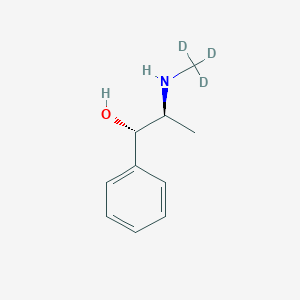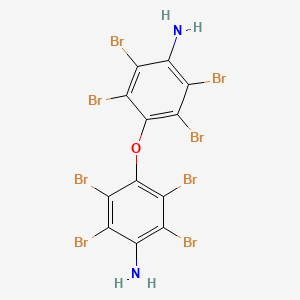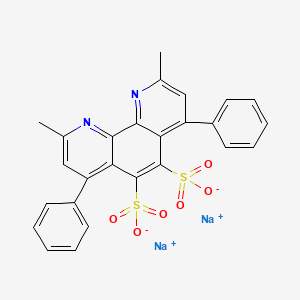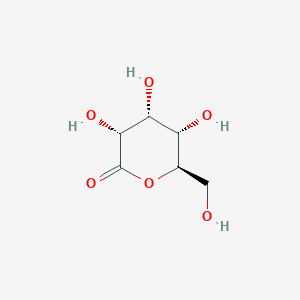
d-Allono-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Allono-1,5-lactone is a carbohydrate-based lactone derived from d-allose, a rare aldohexose sugar. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound exists in cyclic forms and is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: d-Allono-1,5-lactone can be synthesized through both chemical and enzymatic methods. Chemically, it is prepared by the reduction of d-allono-1,4-lactone from d-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-d-ribo-hexofuranose-3-ulose hydrate . Enzymatically, it can be produced from d-psicose using d-allose-producing enzymes such as l-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes that utilize microbial metabolism. These processes are designed to be efficient and environmentally friendly, leveraging the capabilities of specific enzymes to convert precursor sugars into the desired lactone .
Análisis De Reacciones Químicas
Types of Reactions: d-Allono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive lactone ring, which can be opened or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine or chromium (VI) reagents are commonly used to oxidize this compound.
Major Products: The major products formed from these reactions include d-allose, d-allitol, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
d-Allono-1,5-lactone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: It is utilized in the production of functional sweeteners and other value-added products.
Mecanismo De Acción
The mechanism of action of d-Allono-1,5-lactone involves its interaction with specific enzymes and molecular targets. In biological systems, it is converted into various metabolites through enzymatic reactions. For example, in the cytoplasm, d-allose is converted into d-allose-6-phosphate, d-allulose-6-phosphate, and d-fructose-6-phosphate by enzymes such as d-allose kinase, d-allose-6-phosphate isomerase, and d-allulose-6-phosphate 3-epimerase . These metabolites then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
d-Glucono-1,5-lactone: A cyclic ester of d-gluconic acid, used as a protein coagulant and acidifier.
l-Fucono-1,5-lactone: A lactone derived from l-fucose, involved in microbial metabolism.
d-Arabino-1,4-lactone: Another sugar lactone with applications in organic synthesis.
Uniqueness: d-Allono-1,5-lactone is unique due to its specific structure and reactivity, which make it a versatile intermediate in various chemical and biological processes.
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 |
Clave InChI |
PHOQVHQSTUBQQK-TXICZTDVSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@H](C(=O)O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


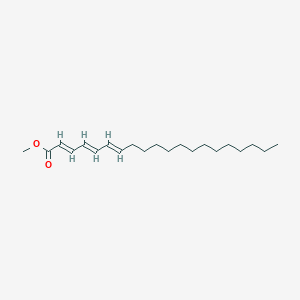

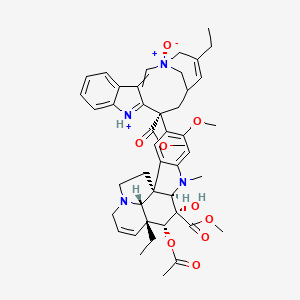
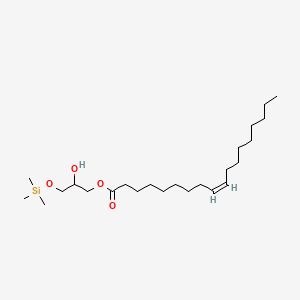
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)



